molecular formula C17H28N4O3 B2510211 2-(5-methyl-3-(morpholine-4-carbonyl)-1H-pyrazol-1-yl)-N,N-dipropylacetamide CAS No. 1169958-71-7

2-(5-methyl-3-(morpholine-4-carbonyl)-1H-pyrazol-1-yl)-N,N-dipropylacetamide

Cat. No. B2510211
CAS RN: 1169958-71-7
M. Wt: 336.436
InChI Key: BHHNKPFUQPZRLI-UHFFFAOYSA-N
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Description

2-(5-methyl-3-(morpholine-4-carbonyl)-1H-pyrazol-1-yl)-N,N-dipropylacetamide, also known as MPD, is a chemical compound that has garnered significant attention in scientific research. This compound is a member of the pyrazole family and has been shown to have several applications in various fields of research. In

Scientific Research Applications

Coordination Complexes and Antioxidant Activity

Research into pyrazole-acetamide derivatives has led to the synthesis and characterization of novel Co(II) and Cu(II) coordination complexes. These complexes have been explored for their potential in the self-assembly process influenced by hydrogen bonding interactions. The study also delves into their antioxidant activity, demonstrating significant potential in this area. The investigation provides insights into the structural properties and the biological activities of these complexes, suggesting a promising avenue for further exploration in medicinal chemistry and materials science (Chkirate et al., 2019).

Analgesic Activity and Central Effects

The classification of certain analgesic agents, including pyrazolone derivatives like metamizol (dipyrone), as primarily peripherally acting, has been challenged by findings that suggest significant central effects. Studies conducted on rat thalamus neurones have shown that these non-opioid analgesic agents can depress activity evoked by electrical stimulation of nociceptive afferents, indicating a potential central mechanism of action. This research contributes to the understanding of the complex mechanisms underlying the analgesic effects of these compounds, which may extend beyond peripheral action to include central nervous system interactions (Carlsson, Monzel, & Jurna, 1988).

Antimicrobial and Antioxidant Potency

A series of new tetra substituted pyrazolines have been evaluated for their antimicrobial and antioxidant activities. The structure-activity relationship (SAR) studies have provided valuable insights into the antimicrobial efficacy of these compounds against various organisms. Moreover, the evaluation of their antioxidant activity and reducing power ability has highlighted the potential of these compounds in addressing oxidative stress-related conditions. This research not only adds to the body of knowledge on pyrazoline derivatives but also opens new avenues for the development of effective antimicrobial and antioxidant agents (Govindaraju et al., 2012).

Antitumor and Antifungal Activities

The development of novel 4(3H)-quinazolinones containing biologically active moieties like thiazole, pyridinone, and chromene has been explored for expected antitumor and antifungal activities. The synthesized compounds have undergone screening for their potential in inhibiting tumor and fungal growth. The results have shown promising activity, particularly for compounds with substituted thiazole moieties, indicating their potential as antitumor and antifungal agents. This line of research contributes to the discovery of new therapeutic agents with enhanced efficacy against cancer and fungal infections (El-bayouki et al., 2011).

properties

IUPAC Name

2-[5-methyl-3-(morpholine-4-carbonyl)pyrazol-1-yl]-N,N-dipropylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H28N4O3/c1-4-6-19(7-5-2)16(22)13-21-14(3)12-15(18-21)17(23)20-8-10-24-11-9-20/h12H,4-11,13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHHNKPFUQPZRLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CCC)C(=O)CN1C(=CC(=N1)C(=O)N2CCOCC2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H28N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(5-methyl-3-(morpholine-4-carbonyl)-1H-pyrazol-1-yl)-N,N-dipropylacetamide

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